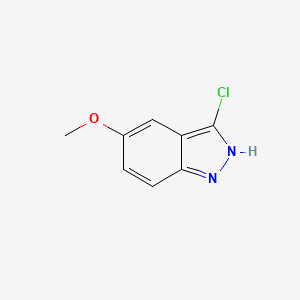

3-Chloro-5-methoxy-1H-indazole

Description

3-Chloro-5-methoxy-1H-indazole (CAS: 885519-28-8) is a heterocyclic aromatic compound with the molecular formula C₈H₇ClN₂O and a molecular weight of 182.61 g/mol . It features a chlorine substituent at position 3 and a methoxy group at position 5 on the indazole scaffold. This compound is typically stored under dry, sealed conditions at 2–8°C to ensure stability .

Properties

IUPAC Name |

3-chloro-5-methoxy-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJXBUPCNXRHCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(NN=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646302 | |

| Record name | 3-Chloro-5-methoxy-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-28-8 | |

| Record name | 3-Chloro-5-methoxy-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methoxy-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-4-methoxyaniline with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-methoxy-1H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a variety of substituted indazole derivatives .

Scientific Research Applications

3-Chloro-5-methoxy-1H-indazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxy-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Positional Isomer: 5-Chloro-6-methoxy-1H-indazole

- Structure : This isomer (CAS: 1082041-58-4) swaps the positions of chlorine and methoxy groups, placing chlorine at position 5 and methoxy at position 6 .

- Physicochemical Properties :

- Significance : Positional isomers often exhibit divergent biological activities due to changes in electronic and steric effects, impacting receptor binding or metabolic stability.

Nitro-Substituted Derivative: 3-Chloro-5-nitro-1H-indazole

- Structure : Replaces the methoxy group with a nitro group (CAS: 4812-45-7) .

- Physicochemical Properties :

- Molecular weight: 197.58 g/mol .

- Nitro groups are strongly electron-withdrawing, increasing reactivity compared to methoxy’s electron-donating nature.

- Applications : Nitroindazoles are intermediates in synthesizing amines or hydroxylamines. They are also explored for antitumor and antimicrobial activities .

N-Methylated Derivative: 3-Chloro-5-methoxy-1-methyl-1H-indazole

Phenyl-Substituted Derivative: 5-Chloro-3-phenyl-1H-indazole

Allyl- and Nitro-Substituted Derivative: 1-Allyl-3-chloro-5-nitro-1H-indazole

- Structure: Combines allyl and nitro groups (CAS: Not provided) .

- Synthesis : Prepared via alkylation of 3-chloro-5-nitroindazole with allyl bromide under basic conditions .

- Applications : Allyl groups enhance solubility, while nitro groups enable further functionalization. Such compounds are explored in anticancer research .

Structural and Functional Analysis

Substitution Effects on Reactivity and Bioactivity

- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (target compound) improves stability and solubility but may reduce electrophilicity compared to nitro derivatives .

- Steric Effects :

Physicochemical Properties Comparison

Biological Activity

3-Chloro-5-methoxy-1H-indazole is a member of the indazole family, known for its diverse biological activities and potential applications in medicinal chemistry. This compound has garnered attention for its promising therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a chloro and methoxy group, which significantly influence its biological interactions and pharmacological effects.

Indazole derivatives, including this compound, interact with various biological targets, leading to alterations in cellular processes. These compounds are known to affect biochemical pathways related to inflammation, cancer cell proliferation, and other physiological functions. Specific mechanisms may include:

- Inhibition of cell growth : Indazole derivatives have demonstrated the ability to inhibit the proliferation of various cancer cell lines.

- Modulation of apoptosis : Some studies indicate that these compounds can induce apoptosis through pathways involving Bcl2 family proteins and p53 signaling.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. For instance, in vitro studies have evaluated its efficacy against several human cancer cell lines:

These studies suggest that the compound can selectively inhibit cancer cell growth while showing lower toxicity towards normal cells.

Anti-inflammatory Activity

Indazole derivatives are also recognized for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses, contributing to their therapeutic potential in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored, indicating effectiveness against various pathogens. This activity is crucial for developing new antibiotics or antifungal agents.

Case Studies and Research Findings

-

Study on Anticancer Activity :

A recent study synthesized a series of indazole derivatives, including this compound, and evaluated their anti-proliferative activity against multiple cancer cell lines. The findings highlighted its potential as a scaffold for developing low-toxic anticancer agents with specific activity against leukemia cells . -

Mechanistic Insights :

Another investigation focused on the molecular mechanisms by which indazoles induce apoptosis in cancer cells. The study detailed how these compounds could affect critical signaling pathways involved in cell survival and death . -

Combinatorial Approaches :

Research has also explored the synergistic effects of combining this compound with other therapeutic agents to enhance its efficacy against resistant cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.